Cyclotridecanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclotridecanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUGWUBIUBBUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCC(=O)CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232212 | |

| Record name | Cyclotridecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832-10-0 | |

| Record name | Cyclotridecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotridecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotridecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclotridecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Cyclotridecanone fundamental properties

An In-Depth Technical Guide to the Fundamental Properties of Cyclotridecanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 832-10-0) is a macrocyclic ketone characterized by a 13-membered carbon ring. While its direct applications in perfumery are limited, it holds significant academic interest for studying the structure-odor relationships of musk compounds.[1] Furthermore, its macrocyclic scaffold serves as a valuable structural motif and synthetic intermediate in medicinal chemistry. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, reactivity, and potential applications of this compound, offering a foundational resource for professionals in chemical research and drug development.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental properties is paramount for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Chemical Identity and Structure

This compound is a saturated cyclic ketone. Its structure consists of a thirteen-membered ring of carbon atoms with a single ketone functional group.[2]

-

IUPAC Name : this compound[2]

-

CAS Number : 832-10-0[3]

-

Molecular Formula : C₁₃H₂₄O[3]

-

InChIKey : VHUGWUBIUBBUAF-UHFFFAOYSA-N[2]

Physicochemical Data

The physical properties of this compound define its state, solubility, and handling characteristics in a laboratory setting. It presents as a colorless oily liquid or a crystalline mass at or near room temperature.[1][4] It is insoluble in water but soluble in alcohols and oils.[1][4]

| Property | Value | Source(s) |

| Melting Point | 30-32 °C | [3][4] |

| Boiling Point | 146 °C @ 11 mmHg | [3][4] |

| 285.87 °C @ 760 mmHg (estimated) | [5] | |

| Density | 0.927 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.479 | [3][4] |

| Flash Point | > 110 °C (> 230 °F) | [3][5] |

| Vapor Pressure | 0.00273 - 0.003 mmHg @ 25°C | [3][5] |

| Water Solubility | 5.786 mg/L @ 25 °C (estimated) | [5] |

| logP (Octanol/Water) | 4.25 - 4.7 | [2][3] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following data represent the characteristic spectral signatures of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic stretching vibration of the carbonyl group (C=O) and the C-H bonds of the methylene groups in the ring. The lack of significant strain in the 13-membered ring results in a carbonyl peak in the typical range for acyclic ketones.[6]

-

Key Absorptions :

-

~1710 cm⁻¹ : Strong C=O stretching, indicative of a ketone.

-

~2850-2950 cm⁻¹ : C-H stretching of the alkane backbone.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework.

-

¹H NMR : The proton NMR spectrum is complex due to the conformational flexibility of the large ring. It typically shows a series of overlapping multiplets for the methylene protons (CH₂) between approximately 1.2 and 2.4 ppm. The protons alpha to the carbonyl group are expected to be the most downfield-shifted.

-

¹³C NMR : The carbon NMR spectrum provides a clearer picture of the carbon environments. The most notable signals are the carbonyl carbon and the alpha-carbons.

-

~210 ppm : Carbonyl carbon (C=O).

-

~40 ppm : Carbons alpha to the carbonyl.

-

~20-30 ppm : Other methylene carbons in the ring.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns, which can confirm the molecular formula.

-

Molecular Ion Peak (M⁺) : m/z = 196.18, corresponding to the exact mass of C₁₃H₂₄O.[2]

-

Key Fragmentation Peaks : Fragmentation patterns for macrocyclic ketones often involve complex rearrangements. Common fragments arise from cleavage alpha to the carbonyl group and subsequent losses of small neutral molecules.

Synthesis and Chemical Reactivity

The synthesis of macrocyclic ketones like this compound often involves ring-expansion strategies, leveraging more readily available smaller cyclic ketones.

Synthesis via Ring Expansion of Cyclododecanone

A primary route to this compound is the one-carbon ring expansion of Cyclododecanone (a commercially available 12-membered ring ketone).[3][7] This homologation can be achieved using various methods, including the reaction with diazomethane or related reagents. A common laboratory-scale method involves the use of diazoacetic esters.[3]

Experimental Protocol: Ring Expansion (Conceptual) Causality: This protocol is based on the Mock & Hartman ketone homologation method.[3] The diazoacetic ester acts as a carbene precursor, which adds to the carbonyl carbon of Cyclododecanone. The subsequent rearrangement, often facilitated by a Lewis acid like triethyloxonium fluoroborate, results in the insertion of a carbon atom into the ring, expanding it from 12 to 13 members.

-

Enamine Formation (Alternative First Step) : In some variations, Cyclododecanone is first converted to its enamine to control the site of reaction.

-

Reaction with Diazo Compound : The substrate (Cyclododecanone or its enamine) is reacted with a diazo compound (e.g., ethyl diazoacetate) in an appropriate solvent.

-

Rearrangement : The intermediate is treated with a catalyst (e.g., a Lewis acid) to induce the ring-expanding rearrangement.

-

Hydrolysis and Workup : The reaction mixture is hydrolyzed to convert any intermediate back to the ketone and then purified, typically by distillation or chromatography, to yield this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its ketone functional group. The large, flexible ring means it behaves similarly to an acyclic ketone, without the significant ring strain that influences the reactivity of smaller cycloalkanones.

-

Alpha-Halogenation : The α-positions to the carbonyl can be halogenated under standard conditions (e.g., using N-Bromosuccinimide for bromination), which is a common transformation for introducing further functionality.[7]

-

Oxidation : Strong oxidizing agents can cleave the ring at the carbonyl group to form dicarboxylic acids.

-

Reduction : The ketone can be reduced to the corresponding alcohol, Cyclotridecanol, using standard reducing agents like sodium borohydride.

-

Beckmann Rearrangement : The corresponding oxime of this compound can undergo a Beckmann rearrangement to yield a 14-membered ring lactam, a valuable monomer for polyamides.[7]

Applications and Scientific Relevance

Fragrance and Olfactory Research

Macrocyclic ketones are a well-known class of synthetic musks.[8] this compound possesses a musk-like odor profile, often described with animalic and powdery notes.[9] However, it is rarely used in commercial perfume compositions.[1] Its primary value in this field is academic, serving as a model compound to investigate how ring size, conformation, and functional group placement affect the olfactory properties of macrocycles.[1]

Role in Drug Development and Medicinal Chemistry

While not an active pharmaceutical ingredient itself, the this compound scaffold is relevant to drug discovery for several reasons:

-

Macrocycle Scaffolds : There is a growing interest in macrocyclic compounds in drug development to tackle challenging biological targets like protein-protein interactions.[10] These large rings can provide conformational pre-organization for binding while maintaining sufficient solubility.

-

Synthetic Building Block : As a functionalized macrocycle, this compound can serve as a starting material for more complex molecules. The ketone handle allows for a variety of chemical transformations to build out diverse structures.

-

Lipophilicity and Permeability : The highly aliphatic nature of the ring gives the molecule a high logP value, making it very lipophilic.[3] In drug design, this property can be modulated. For instance, cyclodextrins, which are also macrocyclic, are used to encapsulate lipophilic drugs to improve their solubility and bioavailability.[11][12] The principles learned from simple macrocycles like this compound can inform the design of more complex drug delivery systems.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The toxicological properties have not been fully investigated.[13]

-

Hazard Identification :

-

First Aid Measures :

-

Handling and Storage :

-

Use in a well-ventilated area with appropriate personal protective equipment (gloves, safety glasses).

-

Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[15]

-

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79114, this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 832-10-0. Retrieved from [Link]

-

FlavScents. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound - 832-10-0. Retrieved from [Link]

-

Grokipedia. (n.d.). Cyclotridecane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). cyclodecanone. Retrieved from [Link]

- El-Sayed, R., & Zoorob, H. H. (2011). Reactivity features of cyclododecanone. ARKIVOC, 2011(i), 429-495.

- Yao, L., et al. (2022). A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil. Scientific Reports, 12(1), 10541.

-

CAS Common Chemistry. (n.d.). Cyclododecanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73918, Cyclodecanone. Retrieved from [Link]

-

Scent.vn. (n.d.). This compound (CAS 832-10-0): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclododecanone, 99+%. Retrieved from [Link]

-

U.S. National Library of Medicine. (2021). The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents. PMC. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Pharmaceuticals that contain polycyclic hydrocarbon scaffolds. Chemical Society Reviews. Retrieved from [Link]

- Belsito, D., et al. (2011). Fragrance material review on cyclohexadecanone. Food and Chemical Toxicology, 49 Suppl 1, S120-S124.

-

MDPI. (2024). Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

- 1. This compound CAS#: 832-10-0 [amp.chemicalbook.com]

- 2. This compound | C13H24O | CID 79114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 832-10-0 [chemicalbook.com]

- 5. This compound, 832-10-0 [thegoodscentscompany.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. Fragrance material review on cyclohexadecanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scent.vn [scent.vn]

- 10. Pharmaceuticals that contain polycyclic hydrocarbon scaffolds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. fishersci.com [fishersci.com]

Cyclotridecanone: An In-depth Technical Guide on Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of cyclotridecanone (C₁₃H₂₄O), a macrocyclic ketone with significant applications in both academic research and industrial settings. We will delve into the fundamental aspects of its molecular structure and weight, offering a robust framework for its analytical characterization. This document is designed to be an authoritative resource, blending theoretical principles with practical, field-tested methodologies to ensure scientific integrity and reproducibility.

Core Molecular Profile of this compound

This compound is a 13-membered ring ketone. Its molecular characteristics are foundational to its chemical behavior and applications.

Molecular Formula and Weight

The elemental composition of this compound is represented by the chemical formula C₁₃H₂₄O.[1] This composition dictates its molecular weight, a critical parameter for all quantitative experimental work. The average molecular weight is approximately 196.33 g/mol .[1][2][3][4][5][6][7][8] For high-resolution mass spectrometry, the exact monoisotopic mass is 196.182715385 Da.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 832-10-0[1][2][3][5] |

| Molecular Formula | C₁₃H₂₄O[1][2][3][6][8] |

| Molecular Weight | 196.33 g/mol [1][2][3][4] |

| Appearance | Colorless oily liquid or colorless crystalline mass[6] |

| Melting Point | 30-31 °C[2][3][6] |

| Boiling Point | 146 °C at 11 mm Hg[2][3][6] |

| Density | 0.927 g/mL at 25 °C[2][3][6] |

Molecular Structure and Conformation

The structure consists of a 13-carbon atom ring with one carbonyl functional group. The remaining twelve carbons are saturated methylene (-CH₂-) groups. This large, flexible ring structure is not planar and can adopt various low-energy conformations. This conformational flexibility is a key area of study, as it influences the molecule's reactivity and interaction with other molecules, a crucial consideration in drug design and material science.

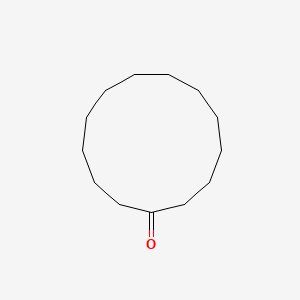

Caption: 2D representation of the this compound molecular structure.

Experimental Protocols for Structural and Weight Verification

To ensure the identity and purity of a this compound sample, a multi-technique analytical approach is essential. This creates a self-validating system where the results from one method corroborate the findings of another.

Mass Spectrometry: The Definitive Molecular Weight Determination

Principle: Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the most accurate determination of a compound's molecular weight.

Step-by-Step Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Chromatographic Separation (GC): Inject the sample into a gas chromatograph. The GC separates the components of the sample based on their boiling points and interactions with the column's stationary phase. This step ensures that a pure compound enters the mass spectrometer.

-

Ionization (EI): As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis: The molecular ion and any fragment ions are accelerated into a mass analyzer, which separates them based on their m/z ratio.

-

Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Data Interpretation:

-

The molecular ion peak (M⁺•) should be observed at an m/z corresponding to the monoisotopic mass of this compound (196.18).

-

The fragmentation pattern observed provides a "fingerprint" of the molecule, which can be compared to reference spectra for structural confirmation.

Caption: Experimental workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Atomic Framework

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of atoms.

Step-by-Step Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra.

-

Data Processing and Analysis:

-

¹³C NMR: The spectrum will display a signal for each chemically unique carbon atom. Expect a distinct downfield signal for the carbonyl carbon (typically δ > 200 ppm) and a series of signals in the aliphatic region (δ ≈ 20-40 ppm) for the twelve methylene carbons.

-

¹H NMR: The spectrum will show signals for the protons attached to the carbon ring. The chemical shifts and coupling patterns of these signals will confirm the presence of the long methylene chains.

-

Trustworthiness through Cross-Validation: The data from MS and NMR are complementary. The molecular formula (C₁₃H₂₄O) derived from the exact mass measurement in MS must be consistent with the number of carbon and hydrogen signals observed in the ¹³C and ¹H NMR spectra. This cross-validation provides a high degree of confidence in the structural assignment.

Relevance in Drug Development and Research

The well-defined molecular structure and weight of this compound are paramount for its use as a building block in the synthesis of more complex molecules. In drug development, macrocycles like this compound are of interest for their potential to modulate challenging biological targets. The conformational properties of the 13-membered ring can be exploited to design ligands with high affinity and selectivity.

References

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound Source: LookChem URL: [Link]

-

Title: Compound Details - SureChEMBL Source: SureChEMBL URL: [Link]

-

Title: this compound, 832-10-0 Source: The Good Scents Company URL: [Link]

-

Title: this compound Source: FlavScents URL: [Link]

-

Title: Cyclotridecane Source: Grokipedia URL: [Link]

-

Title: Azacyclotridecan-2-one Source: NIST Chemistry WebBook URL: [Link]

-

Title: this compound - 832-10-0 Source: ChemSynthesis URL: [Link]

Sources

- 1. This compound | C13H24O | CID 79114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound CAS#: 832-10-0 [amp.chemicalbook.com]

- 4. SureChEMBL [surechembl.org]

- 5. This compound, 832-10-0 [thegoodscentscompany.com]

- 6. This compound | 832-10-0 [chemicalbook.com]

- 7. This compound [flavscents.com]

- 8. chemsynthesis.com [chemsynthesis.com]

A Technical Guide to the Synthesis of Cyclotridecanone via Ring Expansion of Cyclododecanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The homologation of cyclic ketones is a cornerstone of synthetic organic chemistry, enabling access to larger, often more complex, ring systems from readily available precursors. This guide provides an in-depth technical overview of a primary method for the synthesis of cyclotridecanone, a key intermediate in the fragrance industry, through the one-carbon ring expansion of cyclododecanone. The core of this transformation relies on the Tiffeneau-Demjanov rearrangement, utilizing diazomethane as the carbon source. This document details the underlying reaction mechanism, presents rigorous, step-by-step experimental protocols, and places paramount importance on the critical safety procedures required for the handling of diazomethane. The content is structured to provide both theoretical understanding and practical, field-proven insights for laboratory application.

Introduction: The Strategic Value of Ring Expansion

Cyclododecanone is a commercially available and economically significant starting material, produced industrially from the oxidation of cyclododecane.[1][2] Its 12-carbon framework serves as a versatile platform for the synthesis of various macrocycles. This compound, its C13 homologue, is particularly valuable as a precursor to macrocyclic musks, such as muscone, which are prized components in the fragrance and perfume industry.[3][4]

The conversion of cyclododecanone to this compound is a classic example of a ring expansion reaction, a powerful strategy for increasing ring size by one or more atoms.[4][5] Among the available methods, the reaction with diazomethane offers a direct and efficient route for this one-carbon homologation.[6] This guide will focus exclusively on this transformation, providing a comprehensive framework from mechanism to execution.

The Diazomethane Imperative: A Protocol Built on Safety

Diazomethane is an exceptionally useful reagent for methylation and homologation; however, its utility is matched by its extreme hazards.[7][8] It is a highly toxic, explosive, and carcinogenic yellow gas.[9][10][11] Therefore, adherence to strict safety protocols is not merely a recommendation but an absolute requirement for its use. Inexperienced personnel should not handle diazomethane without direct supervision from experienced chemists.[10]

Core Hazards:

-

Toxicity: Diazomethane is a potent poison by inhalation or contact, with toxicity greater than hydrogen cyanide.[10] It is a sensitizer that can lead to severe asthma-like symptoms upon repeated exposure.[10][12]

-

Explosion Risk: Gaseous or concentrated solutions of diazomethane can explode with extreme violence. Detonation can be initiated by shock, friction, rough surfaces (e.g., ground-glass joints, scratches in glassware), and exposure to strong light or high temperatures.[11][12][13]

Mandatory Safety & Handling Protocol

| Precaution Category | Specific Action Required | Rationale |

| Engineering Controls | All work must be conducted within a certified chemical fume hood. A blast shield must be positioned between the apparatus and the user.[10][12] | To contain the toxic gas and provide a physical barrier in case of an explosion. |

| Specialized Equipment | Use only fire-polished, scratch-free glassware. Avoid ground-glass joints; use clear glass connectors or Teflon sleeves if necessary.[7][13] | Prevents detonation caused by friction on rough glass surfaces. |

| Personal Protective Equipment (PPE) | Wear a flame-retardant lab coat, a face shield over safety goggles, and double-glove with appropriate materials (e.g., neoprene or butyl rubber).[9][10][12] | Provides maximum protection against splashes, inhalation, and accidental contact. |

| In-Situ Generation | Diazomethane should always be generated immediately before use and consumed in the subsequent reaction without isolation or storage.[7][8] | Storing diazomethane solutions, even at low temperatures, significantly increases the risk of explosion.[10][14] |

| Excess Reagent | After the reaction is complete, any excess diazomethane must be safely quenched. This is typically done by the slow, dropwise addition of a weak acid, such as acetic acid, until the yellow color disappears.[7] | Neutralizes the reactive and hazardous excess reagent before workup. |

A safer, though less common for this specific transformation, alternative is trimethylsilyldiazomethane (TMS-diazomethane), which is less prone to explosion.[10][15]

Reaction Mechanism: The Tiffeneau-Demjanov Rearrangement

The reaction of a ketone with diazomethane to yield a ring-expanded homologue is a well-established variant of the Tiffeneau-Demjanov rearrangement.[16][17] The process involves the nucleophilic attack of diazomethane on the electrophilic carbonyl carbon, followed by a 1,2-alkyl shift with the expulsion of dinitrogen gas.

The key mechanistic steps are as follows:

-

Nucleophilic Attack: The carbon atom of diazomethane, bearing a partial negative charge, acts as a nucleophile and attacks the carbonyl carbon of cyclododecanone.

-

Betaine Intermediate Formation: This attack forms a tetrahedral betaine intermediate.

-

Rearrangement and N₂ Expulsion: The intermediate collapses in a concerted or stepwise fashion. A carbon atom adjacent to the original carbonyl migrates to the methylene carbon, displacing the exceptionally stable dinitrogen (N₂) leaving group. This 1,2-alkyl shift results in the expansion of the ring by one carbon.

-

Product Formation: The final product is the 13-membered cyclic ketone, this compound.

Caption: Mechanism of Cyclododecanone Ring Expansion.

Experimental Protocols

This synthesis is performed in two connected stages: the generation of diazomethane followed immediately by its reaction with the substrate.

Part A: In-Situ Generation of Diazomethane from Diazald®

The safest laboratory method for preparing diazomethane is the base-catalyzed decomposition of a stable precursor, most commonly N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®).[7] The generated diazomethane is co-distilled with ether and used directly.

Reagent Quantities (Illustrative Scale)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Diazald® | 214.24 | 4.30 g | 20 |

| Potassium Hydroxide (KOH) | 56.11 | 2.50 g | 44.5 |

| Ethanol (95%) | - | 25 mL | - |

| Diethyl Ether | 74.12 | 50 mL | - |

| Water | 18.02 | 4 mL | - |

Protocol:

-

Apparatus Setup: Assemble a diazomethane generation apparatus using fire-polished glassware. This typically consists of a two-necked reaction flask (for the base) equipped with a dropping funnel and a condenser. The condenser outlet is connected via smooth glass tubing to a receiving flask (containing the cyclododecanone) cooled in an ice-salt bath. Crucially, ensure the outlet tube dips below the surface of the solvent in the receiving flask.

-

Base Preparation: In the reaction flask, dissolve potassium hydroxide in water and add ethanol. Heat the mixture gently in a water bath to approximately 65 °C.[13]

-

Precursor Solution: In a separate flask, dissolve Diazald® in diethyl ether.

-

Generation & Distillation: Using the dropping funnel, add the Diazald® solution dropwise to the heated, stirring KOH solution in the reaction flask.[13]

-

A yellow gas (diazomethane) will immediately form and co-distill with the ether. The yellow ethereal diazomethane solution will collect in the cooled receiving flask.

-

Continue the addition and distillation until the dropping funnel is empty and the distillate runs clear, indicating the reaction is complete.

Caption: Apparatus for In-Situ Generation of Diazomethane.

Part B: Ring Expansion of Cyclododecanone

Protocol:

-

Substrate Preparation: Prior to diazomethane generation, dissolve cyclododecanone (e.g., 1.82 g, 10 mmol) in ~30 mL of diethyl ether in the receiving flask. Cool the flask in an ice bath (0 °C).

-

Reaction: As the ethereal diazomethane solution distills into the receiving flask, it will react with the cyclododecanone. The reaction is typically rapid at 0 °C.

-

Monitoring: The reaction progress can be monitored by the persistence of the yellow diazomethane color. If the solution remains yellow after all the diazomethane has been collected, it indicates an excess of the reagent and that the starting material has been consumed.

-

Quenching: Once the reaction is complete, cautiously add glacial acetic acid dropwise to the cold reaction mixture until the yellow color is discharged and gas evolution (N₂) ceases. This step neutralizes any unreacted diazomethane.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.[18]

Conclusion

The synthesis of this compound from cyclododecanone via diazomethane-mediated ring expansion is a powerful and effective transformation. It exemplifies a classic strategy in organic synthesis for accessing larger macrocycles. However, the successful and safe execution of this protocol is contingent upon a thorough understanding of the hazards associated with diazomethane and unwavering adherence to stringent safety measures. This guide provides the necessary technical and safety framework for researchers to confidently and responsibly apply this methodology in their work.

References

-

Diazomethane Standard Operating Procedure Template. Environmental Health & Safety, The University of New Mexico. [Link]

-

Diazomethane-334-88-3.docx. University of Georgia Office of Research. [Link]

-

Diazomethane. Division of Research Safety, University of Illinois. [Link]

-

Diazomethane - HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

The Preparation and use of Diazomethane. designer-drug.com. [Link]

-

Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group, University of Waterloo. [Link]

-

Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry. [Link]

-

Zoorob, H. H., Elsherbini, M. S., & Hamama, W. S. (2011). Reactivity features of cyclododecanone. ARKIVOC, 2011(i), 429-495. [Link]

-

Preparation of diazomethane from Diazald. Reddit r/Chempros. [Link]

-

CYCLODECANONE. Organic Syntheses, 48, 56. [Link]

-

Zoorob, H. H., Elsherbini, M. S., & Hamama, W. S. (2011). Reactivity features of cyclododecanone. ResearchGate. [Link]

-

Tiffeneau–Demjanov rearrangement. Wikipedia. [Link]

-

Expansion of the ring of cyclododecanone by two and four carbon atoms. Journal of the Chemical Society C: Organic. [Link]

-

Cyclododecanone. Wikipedia. [Link]

-

Feng, Q., Yuan, D., Wang, D., Liang, X., Zhang, J., Wu, J., & Chen, J. (2011). Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene. Green and Sustainable Chemistry, 1(3), 63-69. [Link]

-

A three-carbon (n+1+2) ring expansion method for the synthesis of macrocyclic enones. Application to muscone synthesis. National Institutes of Health. [Link]

-

Tiffeneau-Demjanov Rearrangement. SynArchive. [Link]

-

Smith, P. A. S., & Baer, D. R. (2011). The Demjanov and Tiffeneau-Demjanov Ring Expansions. Organic Reactions, 157-188. [Link]

-

Tiffeneau-Demjanov Rearrangement. Chemistry LibreTexts. [Link]

-

Synthesis of Bridges Bicycles and Macrocycles from Cycloalkanones via Tandem Reactions and Ring Expansion. Eldorado - Repository of the TU Dortmund. [Link]

-

Diazomethane. Wikipedia. [Link]

- Method for purifying mixture of cyclododecanol and cyclododecanone.

Sources

- 1. Cyclododecanone - Wikipedia [en.wikipedia.org]

- 2. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 5. Expansion of the ring of cyclododecanone by two and four carbon atoms - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Diazomethane - Wikipedia [en.wikipedia.org]

- 9. research.uga.edu [research.uga.edu]

- 10. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 11. nj.gov [nj.gov]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]

- 14. chemicalbook.com [chemicalbook.com]

- 15. reddit.com [reddit.com]

- 16. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. JPH05977A - Method for purifying mixture of cyclododecanol and cyclododecanone - Google Patents [patents.google.com]

The Enigmatic Presence of Cyclotridecanone in Nature: A Technical Guide for Researchers

Preamble: The Scent of Discovery

In the vast and intricate world of natural products, macrocyclic compounds represent a fascinating class of molecules, often revered for their complex structures and profound biological activities. Among these, the macrocyclic ketones, with their characteristic musk-like odors, have captivated perfumers and scientists for centuries. Cyclotridecanone, a 13-membered cyclic ketone, stands as a molecule of interest, yet its definitive natural origins remain largely elusive. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration into the probable natural occurrence of this compound. We will delve into potential botanical sources, hypothesize its biosynthetic origins, and furnish detailed methodologies for its extraction, isolation, and identification. This document serves not as a definitive encyclopedia, but as a roadmap for discovery, encouraging and equipping researchers to unveil the natural secrets of this compound.

Section 1: Unveiling Potential Natural Sanctuaries for this compound

Direct, unequivocal evidence for the natural occurrence of this compound is sparse in current scientific literature. However, by examining the chemical composition of botanicals known for their macrocyclic constituents, we can identify promising candidates for investigation. The presence of other macrocyclic ketones and lactones in these plants suggests a potential for the co-occurrence of this compound, or at the very least, a shared biosynthetic propensity for large-ring structures.

Angelica archangelica L. (Angelica Root): A Prime Suspect

The essential oil of Angelica root is a complex and aromatic mixture, renowned for its use in perfumery and traditional medicine. Crucially, it has been reported to contain various macrocyclic lactones and even musks.[1][2][3] The mention of "Muscolide®, an oxidation product of Muscone®" in some analyses of Angelica root oil is a strong indicator that the plant possesses the enzymatic machinery to produce macrocyclic ketones.[1] This makes Angelica archangelica a primary target in the search for naturally occurring this compound.

Abelmoschus moschatus Medik. (Ambrette Seed): A Close Relative in Scent

Ambrette seed oil is a celebrated natural source of the macrocyclic lactone, ambrettolide, which imparts a distinct musk odor.[4][5][6] While a lactone, the presence of a C16 macrocycle points to a biosynthetic pathway capable of forging large carbon rings. It is plausible that variations or alternative cyclization and oxidation steps within the same or similar pathways could lead to the formation of macrocyclic ketones like this compound.

Saussurea costus (Falc.) Lipsch. (Costus Root): A Reservoir of Cyclic Ketones

Costus root oil is characterized by its unique and potent aroma, with a chemical profile rich in sesquiterpenes and their derivatives, including ketones.[7][8] While the identified ketones are typically smaller than this compound, the plant's demonstrated ability to synthesize a variety of cyclic ketones makes it a worthy candidate for further investigation.

Ferula Species (Galbanum): A Resin with Potential

The oleo-gum-resin of Ferula species, known as galbanum, is another complex natural substance used in perfumery. Its chemical composition includes a diverse array of monoterpenes, sesquiterpenes, and sulfur-containing compounds.[9][10] The presence of such a complex biosynthetic network warrants exploration for the potential production of less common macrocyclic structures.

Table 1: Potential Botanical Sources for this compound Investigation

| Botanical Source | Common Name | Known Relevant Macrocyclic or Cyclic Ketone Constituents | Rationale for Investigation |

| Angelica archangelica L. | Angelica Root | Macrocyclic lactones, Muscone derivatives[1][2][3] | Demonstrated biosynthesis of macrocyclic ketones. |

| Abelmoschus moschatus Medik. | Ambrette Seed | Ambrettolide (macrocyclic lactone)[4][5][6] | Biosynthetic machinery for large ring formation exists. |

| Saussurea costus (Falc.) Lipsch. | Costus Root | Sesquiterpenoid ketones[7][8] | General proficiency in synthesizing cyclic ketones. |

| Ferula gummosa Boiss. | Galbanum | Complex mixture of cyclic terpenes[9][10] | Diverse biosynthetic pathways may produce novel macrocycles. |

Section 2: The Hypothetical Biosynthesis of a Macrocyclic Ketone

The precise biosynthetic pathway leading to this compound in a natural system is currently unknown. However, based on our understanding of the formation of other macrocyclic natural products, particularly fatty acid-derived macrocycles, we can propose a logical and scientifically grounded hypothetical pathway. This pathway would likely involve the extension of a fatty acid precursor followed by cyclization and subsequent functional group modifications.

The biosynthesis is postulated to begin with a long-chain fatty acid, which undergoes elongation to achieve the C13 backbone. This is followed by an intramolecular cyclization event, likely enzyme-mediated, to form the macrocyclic ring. Subsequent oxidation would then install the ketone functionality.

Section 3: A Practical Guide to Extraction, Isolation, and Identification

The successful detection and characterization of this compound from a natural matrix hinges on a robust and well-designed experimental workflow. The following protocols are based on established methods for the analysis of volatile and semi-volatile compounds from plant materials.

Extraction of Volatile and Semi-Volatile Compounds

The choice of extraction method is critical and should be tailored to the specific plant material and the target compound's properties.

Protocol 1: Steam Distillation

This classical method is well-suited for the extraction of volatile and semi-volatile compounds from a large quantity of plant material.

-

Material Preparation: Air-dry the plant material (e.g., Angelica roots) to a constant weight and grind it into a coarse powder.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation.

-

Distillation: Place the powdered plant material in the distillation flask with a sufficient volume of distilled water. Heat the flask to boiling and continue the distillation for a prescribed period (e.g., 3-4 hours), collecting the essential oil.

-

Oil Separation: Separate the essential oil from the aqueous phase. Dry the oil over anhydrous sodium sulfate.

-

Storage: Store the extracted oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Solvent Extraction

Solvent extraction can be effective for less volatile compounds and offers an alternative to steam distillation.

-

Material Preparation: As in Protocol 1.

-

Extraction: Macerate the powdered plant material in a suitable solvent (e.g., hexane, dichloromethane, or a mixture thereof) at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Storage: Store the concentrated extract under the same conditions as the essential oil.

Chromatographic Separation and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the identification and quantification of this compound.

Protocol 3: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the essential oil or extract in a suitable solvent (e.g., hexane).

-

GC-MS System: Utilize a GC-MS system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet in split or splitless mode.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 3-5°C/min). Hold at the final temperature for an extended period.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to a high m/z range (e.g., 40-400 amu).

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

The expected mass spectrum of this compound (C13H24O, MW: 196.33) would show a molecular ion peak at m/z 196 and characteristic fragmentation patterns.

-

Section 4: Concluding Remarks and Future Directions

The quest for naturally occurring this compound is an exciting frontier in natural product chemistry. While direct evidence remains to be firmly established, the information presented in this guide provides a solid foundation for researchers to embark on this discovery process. The investigation of botanicals known for their production of macrocyclic compounds, guided by a sound understanding of potential biosynthetic pathways and armed with robust analytical methodologies, holds the key to success. The confirmation of a natural source for this compound would not only be a significant scientific finding but could also open new avenues for its sustainable production and application in the fragrance and pharmaceutical industries. The path is laid; the exploration awaits.

References

-

Costus Root Oil. [Link]

-

Angelica root oil (CAS N° 8015-64-3). ScenTree. [Link]

-

Chemical Composition of the Essential Oil from Oleo-gum-resin and Different Organs of Ferula gummosa. Galbanum Oil Fragrance. [Link]

-

Chemical composition of ambrette seed oil. ResearchGate. [Link]

-

Chemical Composition of Angelica Root Oil. SciSpace. [Link]

-

Essential oil composition and antimicrobial activity of Angelica archangelica L. (Apiaceae) roots. PubMed. [Link]

-

Chemical Composition of the Essential Oil from Oleo-gum-resin and Different Organs of Ferula gummosa. Taylor & Francis Online. [Link]

-

The Chemical Composition of the Essential Oil of Angelica archangelica L. Roots Growing Wild in Lithuania. Taylor & Francis Online. [Link]

-

Volatile constituents of Saussurea costus roots cultivated in Uttarakhand Himalayas, India. [Link]

-

GALBANUM OIL. Ataman Kimya. [Link]

-

Chemical composition of Ambrette Essential Oil. UKEssays.com. [Link]

-

Ambrette seed absolute (CAS N° 8015-62-1 / 84455-19-6). ScenTree. [Link]

-

Characterization of Ambrette Seed Oil and Its Mode of Action in Bacteria. PMC. [Link]

-

Chemical Composition of the Essential Oil from Oleo-gum-resin and Different Organs of Ferula gummosa. ResearchGate. [Link]

-

Galbanum resinoid (CAS N° 8023-91-4). ScenTree. [Link]

-

14-Methylpentadecano-15-lactone (muscolide): a new macrocyclic lactone from the oil of Angelica archangelica L. PubMed. [Link]

Sources

- 1. ScenTree - Angelica root oil (CAS N° 8015-64-3) [scentree.co]

- 2. Angelica oil | 8015-64-3 [chemicalbook.com]

- 3. 14-Methylpentadecano-15-lactone (muscolide): a new macrocyclic lactone from the oil of Angelica archangelica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ukessays.com [ukessays.com]

- 6. Characterization of Ambrette Seed Oil and Its Mode of Action in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aromatherapyoil.in [aromatherapyoil.in]

- 8. zhishangchem.com [zhishangchem.com]

- 9. galbanum.co [galbanum.co]

- 10. tandfonline.com [tandfonline.com]

Cyclotridecanone safety data sheet information

An In-Depth Technical Guide to the Safety Profile of Cyclotridecanone

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the safety data for this compound (CAS No. 832-10-0), tailored for researchers, scientists, and professionals in the field of drug development. The focus extends beyond mere compliance, offering insights into the practical application of safety data in a laboratory setting. By understanding the causality behind safety protocols, research professionals can cultivate a proactive safety culture and ensure the integrity of their work.

Chemical Identity and Physicochemical Rationale

This compound is a macrocyclic ketone with the molecular formula C₁₃H₂₄O.[1][2] Its primary relevance in research, particularly in perfumery and chemical synthesis, stems from its large ring structure.[2][3] Understanding its physical properties is the foundation of a robust safety assessment, as these characteristics dictate its behavior under laboratory conditions and inform appropriate handling and storage protocols.

The compound typically presents as a colorless oily liquid or a crystalline mass with a melting point near ambient temperature.[3] This dual-phase nature is a critical handling consideration; it may be stored as a solid but can easily melt, requiring containment measures suitable for a liquid. Its high boiling point and flash point indicate low volatility and flammability under standard conditions, reducing the risk of vapor inhalation and fire.[4][5] However, its insolubility in water means that spills will not be diluted and may persist in an aqueous environment, a key consideration for ecological impact and cleanup procedures.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 832-10-0 | [1][3] |

| Molecular Formula | C₁₃H₂₄O | [1][2] |

| Molecular Weight | 196.33 g/mol | [1][2] |

| Appearance | Colorless oily liquid or crystalline mass | [2][3] |

| Melting Point | 30-32 °C | [2][3] |

| Boiling Point | ~285.87 °C @ 760 mmHg (est.) | [4] |

| Flash Point | >110 °C (>230 °F) TCC | [4][5] |

| Water Solubility | Insoluble (5.786 mg/L @ 25 °C est.) | [3][4] |

| Density | 0.927 g/mL at 25 °C | [3][5] |

| Vapor Pressure | 0.003 mmHg @ 25 °C (est.) | [4] |

Hazard Identification and Risk Assessment

A thorough review of available safety data sheets indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) as implemented by OSHA (29 CFR 1910).[4][6] There are no specified pictograms, signal words, or hazard statements.[4][6]

However, the absence of a formal hazard classification should not be interpreted as an absence of potential risk. For many research chemicals, comprehensive toxicological data is not available.[4] Therefore, the most prudent approach in a research setting is to treat any substance of unknown toxicity with a high degree of caution, adhering to the principles of standard chemical hygiene. The causality here is clear: we manage the unknown by implementing a known set of robust safety procedures.

The safety statement "24/25," which translates to "Avoid contact with skin and eyes," is often associated with this compound.[2][5] This serves as a practical directive to use appropriate Personal Protective Equipment (PPE) at all times.

Caption: GHS Hazard Communication Workflow for this compound.

Emergency Procedures: A Proactive Approach

Emergency protocols for a substance with an undetermined toxicological profile must be comprehensive and conservative. The goal is to minimize exposure and seek medical evaluation promptly.

First-Aid Measures

The selection of these first-aid steps is based on the fundamental principles of chemical exposure management: dilution, removal, and observation.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[7][8] The extended flushing time is not arbitrary; it is the standard duration required to ensure the chemical is physically removed from the sensitive tissues of the eye to prevent potential irritation or damage.[7] Following flushing, seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately and thoroughly with soap and plenty of water.[8] The use of soap is critical as it acts as a surfactant to help remove the non-water-soluble compound. Get medical attention if irritation develops.

-

Inhalation: Although its low vapor pressure makes inhalation unlikely at room temperature, if vapors or dusts are generated (e.g., during heating or aerosolization), move the individual to fresh air immediately.[7][8] If breathing is difficult or ceases, provide artificial respiration and seek immediate medical assistance.

-

Ingestion: Do NOT induce vomiting.[7] Rinse the mouth thoroughly with water.[8] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. The rationale against inducing vomiting is to prevent aspiration of the chemical into the lungs, which could cause more severe damage.

Fire-Fighting Measures

This compound is a combustible material but not readily flammable, with a flash point above 110 °C.[4][5]

-

Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire. Water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam are all acceptable.[9][10]

-

Specific Hazards: During a fire, thermal decomposition can occur, potentially releasing irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[11]

-

Protective Actions for Firefighters: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand mode (MSHA/NIOSH approved or equivalent).[7][9] This is a universal precaution for any chemical fire to protect against both thermal decomposition products and oxygen-deficient atmospheres.

Proactive Protocols for Handling, Storage, and Exposure Control

The principle of "As Low As Reasonably Achievable" (ALARA) should govern all handling protocols for this compound.

Safe Handling and Storage

-

Handling: Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize potential exposure to any aerosols or vapors.[7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location.[7][11] This prevents contamination and degradation.

-

Incompatible Materials: Keep away from strong oxidizing agents.[11] The causality for this precaution is the potential for strong oxidizers to react exothermically with organic materials like ketones, creating a fire or explosion hazard.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, followed by appropriate PPE.

-

Engineering Controls: A certified chemical fume hood is the most effective engineering control to keep airborne concentrations low.[7] Ensure safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[7] Inspect gloves for integrity before each use.

-

Respiratory Protection: Not typically required under normal conditions of use due to low volatility. However, if operations could generate dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[7]

-

Caption: Decision workflow for first aid response to this compound exposure.

Toxicological and Ecological Profile

Toxicological Information

There is a notable lack of specific toxicological data for this compound in publicly available literature.[4][6] Oral, dermal, and inhalation toxicity have not been determined.[4] No components of this product at levels greater than 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[10] In the absence of data, it is essential to avoid direct exposure through all potential routes: ingestion, inhalation, and dermal contact.

For context, the structurally similar but smaller compound, Cyclododecanone (CAS 830-13-7), has a reported oral LD50 of >2500 mg/kg in rats, suggesting low acute oral toxicity.[11] While this may suggest a similar low-toxicity profile for this compound, such extrapolations must be made with extreme caution and should not replace rigorous safety protocols.

Ecological Information

While specific ecotoxicity data for this compound is scarce, the safety data for Cyclododecanone classifies it as toxic to aquatic life with long-lasting effects.[8][11] Given its insolubility in water and likely low biodegradability (common for macrocyclic compounds), it is imperative to prevent this compound from entering drains, surface water, or the soil.[8][10] All waste materials must be collected and disposed of as chemical waste according to local, state, and federal regulations.

Conclusion

The safety profile of this compound is characterized by a lack of formal hazard classification, which necessitates a conservative and proactive approach to its handling. For the research and drug development professional, this means adhering to the highest standards of laboratory practice. The core principles are to minimize all potential exposures through robust engineering controls and consistent use of PPE, to handle the material as a substance of unknown toxicity, and to prevent any release into the environment. This methodology ensures not only the safety of laboratory personnel but also the integrity of the research environment.

References

-

SAFETY DATA SHEET - Cyclododecanone. Fisher Scientific.

-

This compound, 832-10-0. The Good Scents Company.

-

This compound | 832-10-0. ChemicalBook.

-

This compound. LookChem.

-

This compound | C13H24O | CID 79114. PubChem - NIH.

-

This compound CAS#: 832-10-0. ChemicalBook.

-

Material Safety Data Sheet - Cyclododecanone, 99+%. Cole-Parmer.

-

SAFETY DATA SHEET - Cyclododecanone. Thermo Fisher Scientific.

-

Cyclododecanone | C12H22O | CID 13246. PubChem - NIH.

-

Cyclodecanone | C10H18O | CID 73918. PubChem - NIH.

-

Cyclododecanone SDS, 830-13-7 Safety Data Sheets. ECHEMI.

-

CYCLODODECANONE - Safety Data Sheet. ChemicalBook.

-

SAFETY DATA SHEET - Cyclodecanone. Sigma-Aldrich.

-

SAFETY DATA SHEET - Cyclododecane. Sigma-Aldrich.

-

This compound, 832-10-0. Perflavory.

Sources

- 1. This compound | C13H24O | CID 79114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 832-10-0 [amp.chemicalbook.com]

- 3. This compound | 832-10-0 [chemicalbook.com]

- 4. This compound, 832-10-0 [thegoodscentscompany.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound, 832-10-0 [perflavory.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Cyclotridecanone: A Comprehensive Technical Guide for the Scientific Professional

Abstract: This technical guide offers an in-depth examination of the physical and chemical properties of Cyclotridecanone. As a macrocyclic ketone, its unique structural characteristics and reactivity make it a valuable compound in fields ranging from fragrance science to advanced organic synthesis. This document is tailored for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this molecule.

Introduction: The Significance of a Macrocyclic Ketone

This compound, also known by its trade name Exaltone®, is a 13-membered cyclic ketone that is a cornerstone of the synthetic musk industry. Its large, flexible ring structure is responsible for its potent and pleasant musk odor.[1][2] Beyond its olfactory importance, the conformational dynamics and the reactivity of the carbonyl group within this large ring system present unique opportunities and challenges in chemical synthesis. This guide will provide a detailed overview of its fundamental properties, analytical characterization, and synthetic utility, offering a holistic perspective for the scientific professional.

Core Physicochemical Properties

A precise understanding of this compound's physical properties is essential for its handling, purification, and use in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₄O | [1][2][3][4][5] |

| Molecular Weight | 196.33 g/mol | [1][2][3][4][5][6] |

| Appearance | White crystalline solid or colorless oily liquid | [1][2] |

| Odor | Sweet, musk-like | [1][2] |

| Melting Point | 30-32 °C (86-90 °F) | [1][2][3] |

| Boiling Point | 146 °C at 11 mmHg; ~286 °C at 760 mmHg (est.) | [1][2][3][7][8] |

| Solubility | Insoluble in water; soluble in alcohols and other organic solvents. | [1][2] |

| Density | ~0.927 g/mL at 25 °C | [1][2][3] |

| Vapor Pressure | 0.00273 mmHg at 25 °C | [3] |

| Flash Point | > 110 °C (> 230 °F) | [1][3][7][8] |

| CAS Number | 832-10-0 | [1][2][3][4][5][7][8] |

| PubChem CID | 79114 | [4] |

Table 1: Key Physicochemical Data for this compound.

Spectroscopic and Analytical Characterization

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 1710-1725 cm⁻¹ , characteristic of a carbonyl (C=O) stretching vibration in a large-ring ketone. The absence of significant ring strain places the peak in a typical range for acyclic ketones. Other significant peaks include C-H stretching vibrations from the methylene groups, which appear in the 2850-2950 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is relatively simple. The four protons on the carbons alpha to the carbonyl group (-CH₂-C=O) typically appear as a triplet around δ 2.3-2.5 ppm . The remaining twenty protons of the methylene groups in the ring form a large, broad multiplet in the δ 1.2-1.6 ppm region.

-

¹³C NMR: The carbon spectrum shows a distinct downfield resonance for the carbonyl carbon, typically around δ 210-215 ppm . The carbons alpha to the carbonyl appear around δ 40-42 ppm , with the other ring carbons resonating in the δ 20-30 ppm range.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is observed at m/z = 196 , corresponding to the molecular weight of this compound. Common fragmentation patterns involve alpha-cleavage and rearrangements that are characteristic of cyclic ketones.

Synthesis and Reaction Chemistry

The chemical behavior of this compound is primarily dictated by the reactivity of its carbonyl group.

Experimental Protocol: Baeyer-Villiger Oxidation of this compound

This protocol details the conversion of this compound to the corresponding lactone, Oxacyclotetradecan-2-one, a valuable fragrance ingredient and a monomer for polyesters.

-

Dissolution: In a round-bottom flask, dissolve 1.0 g of this compound in 20 mL of a suitable chlorinated solvent, such as dichloromethane or chloroform.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Slowly add a solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent. The molar ratio of peroxy acid to ketone should be approximately 1.1:1.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it successively with sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude lactone can be purified by column chromatography on silica gel.

Figure 1: The Baeyer-Villiger oxidation of this compound.

Other Key Reactions:

-

Reduction: The carbonyl group can be reduced to a hydroxyl group to form cyclotridecanol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: this compound reacts with phosphorus ylides to form exocyclic alkenes, providing a route to functionalized macrocycles.

-

Reductive Amination: In the presence of ammonia or a primary amine and a reducing agent, this compound can be converted into the corresponding macrocyclic amine.

Applications in Research and Industry

While its primary commercial use is in perfumery, this compound serves as a valuable starting material and model compound in several areas of research.

-

Synthesis of Novel Macrocycles: It is a key building block for the synthesis of more complex macrocyclic structures, including macrolide antibiotics and other biologically active natural products.

-

Polymer Chemistry: The lactone derived from Baeyer-Villiger oxidation can undergo ring-opening polymerization to produce biodegradable polyesters with unique thermal and mechanical properties.

-

Host-Guest Chemistry: The 13-membered ring can act as a simple host molecule in supramolecular chemistry, allowing for the study of binding interactions with various guest molecules.

The following diagram illustrates the synthetic utility of this compound as a precursor to other important macrocyclic compounds.

Figure 2: Synthetic pathways starting from this compound.

Conclusion

This compound is a molecule of both industrial and academic importance. Its well-defined physical properties and the predictable reactivity of its ketone functionality make it a versatile tool in the hands of the modern chemist. This guide has provided a foundational understanding of its properties, characterization, and chemical behavior, which will aid researchers in leveraging this valuable macrocycle for the development of new materials, fragrances, and therapeutic agents.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79114, this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

FlavScents. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

SureChEMBL. (n.d.). Compound Details: SCHEMBL6067572. Retrieved from [Link]

Sources

- 1. This compound CAS#: 832-10-0 [amp.chemicalbook.com]

- 2. This compound | 832-10-0 [chemicalbook.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | C13H24O | CID 79114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. SureChEMBL [surechembl.org]

- 7. This compound, 832-10-0 [thegoodscentscompany.com]

- 8. This compound [flavscents.com]

Cyclotridecanone: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of Cyclotridecanone (CAS No. 832-10-0), a macrocyclic ketone of significant interest in synthetic organic chemistry and fragrance research. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in mechanistic understanding and practical application. Herein, we delve into the core chemical principles, synthesis strategies, and analytical characterization of this compound, providing a robust framework for its utilization in advanced research endeavors.

Molecular Profile and Physicochemical Properties

This compound, with the molecular formula C₁₃H₂₄O, is a 13-membered cyclic ketone.[1][2] Its structure presents a unique combination of conformational flexibility and chemical reactivity, making it a fascinating subject for academic and industrial research. While it has seen limited use in commercial perfume compositions, it holds significant academic interest in the study of structure-odor relationships in musk compounds.[3][4]

Key Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Weight | 196.33 g/mol | [2][3] |

| Appearance | Colorless oily liquid or colorless crystalline mass | [3][4] |

| Melting Point | 30-32 °C | [1][3] |

| Boiling Point | 146 °C at 11 mm Hg | [1][3] |

| Density | 0.927 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.479 | [1][3] |

| Flash Point | >110 °C (>230 °F) | [1][5] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [3][4] |

| LogP | 4.25 - 4.7 | [1][2] |

| CAS Number | 832-10-0 | [1][2][3][4] |

Synthesis of this compound: The Art of Ring Expansion

The synthesis of macrocyclic ketones like this compound is a significant challenge in organic chemistry. Direct cyclization methods are often hampered by unfavorable entropic factors. Consequently, ring expansion reactions of smaller, more readily available cyclic ketones are the preferred synthetic routes. The most common precursor for the synthesis of this compound is Cyclododecanone (CAS No. 830-13-7), a 12-membered cyclic ketone.[3]

A variety of methodologies have been developed for this one-carbon ring expansion, each with its own mechanistic nuances and experimental considerations. These methods often involve the introduction of a carbon atom adjacent to the carbonyl group, followed by a rearrangement that incorporates this new carbon into the ring structure.

The Tiffeneau-Demjanov Rearrangement: A Classic Approach

One of the foundational methods for the ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement. This reaction sequence involves the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol, and subsequent diazotization to induce the ring-expanding rearrangement.

Caption: Tiffeneau-Demjanov rearrangement workflow for this compound synthesis.

Diazoalkane-Mediated Ring Expansion

The reaction of cyclododecanone with diazomethane or its derivatives, such as diazomethyl-trimethyl-silane, in the presence of a Lewis acid catalyst, provides another effective route for one-carbon ring expansion.[1] The Lewis acid activates the carbonyl group, facilitating the nucleophilic attack by the diazoalkane. Subsequent rearrangement with expulsion of nitrogen gas leads to the formation of the expanded ring.

Caption: Diazoalkane-mediated one-carbon ring expansion of Cyclododecanone.

Multi-Carbon Ring Expansion Strategies

While one-carbon expansions are common for synthesizing this compound, more general methods for macrocycle synthesis involving multi-carbon ring expansions have also been developed. These often proceed through different mechanistic pathways, such as radical-mediated processes or thermal rearrangements.[6][7] For instance, a two-carbon ring enlargement can be achieved through a thermal 1,3-C shift rearrangement of 1-vinylcycloalkanols in the gas phase.[6][7] Although not a direct route to this compound from Cyclododecanone, these methods are crucial for the synthesis of other macrocyclic ketones and highlight the versatility of ring expansion chemistry.

Analytical Characterization and Spectroscopic Analysis

The unambiguous identification and characterization of this compound rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1700-1725 cm⁻¹, which is characteristic of a ketone in a large, relatively strain-free ring. The spectrum will also show characteristic C-H stretching and bending vibrations for the methylene groups of the cycloalkane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high degree of symmetry in the molecule. The protons on the carbons alpha to the carbonyl group will appear as a multiplet at a downfield chemical shift (typically around 2.2-2.5 ppm) compared to the other methylene protons in the ring, which will appear as a broad multiplet in the upfield region (around 1.2-1.7 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the downfield region (typically >200 ppm). The carbons alpha to the carbonyl will appear at a distinct chemical shift (around 40 ppm), while the remaining methylene carbons will have overlapping signals in the aliphatic region (around 20-30 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 196, corresponding to the molecular weight of the compound.[2] The fragmentation pattern will exhibit characteristic losses of small neutral molecules and alkyl fragments, which can be analyzed to confirm the structure.

Experimental Protocols

The following sections provide generalized, step-by-step methodologies for the synthesis and purification of this compound, based on established chemical principles. These protocols should be adapted and optimized based on specific laboratory conditions and safety considerations.

Synthesis of this compound via Ring Expansion of Cyclododecanone

This protocol outlines a general procedure for the one-carbon ring expansion of Cyclododecanone using a diazoalkane reagent.

Materials:

-

Cyclododecanone

-

Diazomethyl-trimethyl-silane

-

Lewis acid catalyst (e.g., boron trifluoride etherate)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Cyclododecanone in anhydrous diethyl ether under a nitrogen atmosphere.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath and add the Lewis acid catalyst dropwise.

-

Diazoalkane Addition: Add a solution of diazomethyl-trimethyl-silane in anhydrous diethyl ether dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-